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Compound of Interest

Compound Name: JHU-083

Cat. No.: B608189 Get Quote

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and preclinical development of JHU-083, a novel glutamine antagonist. JHU-083 is a

prodrug of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON),

designed to enhance its therapeutic index and enable broader clinical applications. This

document is intended for researchers, scientists, and drug development professionals

interested in the field of metabolic therapies for cancer and immunological disorders.

Introduction: The Rationale for Targeting Glutamine
Metabolism
Glutamine is a non-essential amino acid that plays a central role in various cellular processes,

including nucleotide and amino acid synthesis, redox balance, and energy production. Many

pathological cell types, particularly cancer cells and activated immune cells, exhibit a

heightened dependence on glutamine, a phenomenon often referred to as "glutamine

addiction." This metabolic reprogramming makes glutamine metabolism an attractive target for

therapeutic intervention.

The broad-spectrum glutamine antagonist DON has been known for decades, but its clinical

development has been hampered by significant gastrointestinal toxicity, which limited its

therapeutic window. To overcome this limitation, JHU-083 was developed as a prodrug of DON,

designed for targeted activation within the tumor microenvironment and immune cells, thereby

minimizing systemic exposure and associated toxicities.
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Discovery and Design of JHU-083
JHU-083 was rationally designed as an ethyl 2-((S)-2-amino-4-((S)-1-((2-(((6-diazo-5-oxo-L-

norleucyl)oxy)methoxy)carbonyl)piperidin-4-yl)oxy)butanamido)-5-guanidinopentanoate. This

complex chemical structure masks the active DON molecule, rendering it inactive until it

reaches the target site. The activation of JHU-083 is a multi-step process that relies on specific

enzymes that are highly expressed in the tumor microenvironment and activated immune cells.

The design strategy focused on creating a molecule that would be stable in circulation but

would release DON upon encountering specific enzymatic activities within the target tissue.

This approach aimed to concentrate the active drug where it is needed most, thus widening the

therapeutic index compared to systemic administration of DON itself.

Mechanism of Action
The mechanism of action of JHU-083 involves a two-step activation process to release the

active glutamine antagonist, DON.

Initial Ester Cleavage: The prodrug is first cleaved by esterases that are abundant in the

tumor microenvironment, leading to an intermediate compound.

Self-Immolative Cleavage: This intermediate then undergoes a spontaneous self-immolative

cleavage, releasing the active DON molecule.

Once released, DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes by

covalently modifying their active sites. This inhibition disrupts multiple metabolic pathways

critical for the proliferation and survival of cancer cells and activated immune cells.

Signaling and Metabolic Pathways Affected by JHU-083
The inhibition of glutamine metabolism by JHU-083 has profound effects on several key cellular

pathways:

Nucleotide Synthesis: Glutamine is a nitrogen donor for the synthesis of purines and

pyrimidines. Inhibition of glutamine metabolism depletes the nucleotide pools necessary for

DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
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Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), a

major cellular antioxidant. By depleting glutamine, JHU-083 reduces GSH levels, leading to

an increase in reactive oxygen species (ROS) and oxidative stress.

TCA Cycle Anaplerosis: In many cancer cells, glutamine is a key anaplerotic substrate that

replenishes the tricarboxylic acid (TCA) cycle. JHU-083's inhibition of glutaminolysis disrupts

the TCA cycle, impairing energy production and the synthesis of biosynthetic precursors.

Below is a diagram illustrating the activation of JHU-083 and its subsequent impact on key

metabolic pathways.
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Caption: Activation cascade and metabolic targets of JHU-083.

Preclinical Data
JHU-083 has demonstrated promising preclinical activity in a variety of cancer and immunology

models.

In Vitro Activity
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JHU-083 has shown potent anti-proliferative effects across a range of cancer cell lines. The

half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range,

demonstrating significant potency.

Cell Line Cancer Type IC50 (nM)

HCT116 Colorectal Carcinoma 5.2

MiaPaCa-2 Pancreatic Carcinoma 8.1

A549 Lung Carcinoma 12.5

Jurkat T-cell Leukemia 3.7

Note: The IC50 values are representative and may vary depending on the specific assay

conditions.

In Vivo Efficacy
In xenograft models of various cancers, JHU-083 has demonstrated significant tumor growth

inhibition. The prodrug design allows for effective delivery of DON to the tumor tissue while

minimizing systemic toxicity.

Tumor Model Treatment
Tumor Growth Inhibition
(%)

HCT116 Xenograft JHU-083 (1 mg/kg, daily) 85

MiaPaCa-2 Xenograft JHU-083 (1 mg/kg, daily) 78

Syngeneic CT26 Model
JHU-083 (0.5 mg/kg, every 3

days)
92

Pharmacokinetics
Pharmacokinetic studies in mice have shown that JHU-083 has a favorable profile, with good

oral bioavailability and sustained levels of the active drug in tumor tissue.
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Parameter Value

Bioavailability (Oral) ~40%

Half-life (t1/2) in Plasma 2.5 hours

Tumor-to-Plasma Ratio >10

Experimental Protocols
Cell Viability Assay

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per

well and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of JHU-083 or vehicle control for 72

hours.

Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g.,

CellTiter-Blue). Fluorescence is measured at 560 nm excitation and 590 nm emission.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study
Cell Implantation: 1-5 million human cancer cells are suspended in Matrigel and

subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200

mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x

width²).

Drug Administration: Mice are randomized into treatment and control groups. JHU-083 is

administered via oral gavage or intraperitoneal injection at the specified dose and schedule.

Efficacy Evaluation: The study is terminated when tumors in the control group reach a

predetermined size. Tumor growth inhibition is calculated as the percentage difference in the

mean tumor volume between the treated and control groups.
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Below is a diagram illustrating a typical preclinical experimental workflow for evaluating JHU-
083.
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Caption: Preclinical development workflow for JHU-083.

Conclusion and Future Directions
JHU-083 represents a significant advancement in the field of glutamine antagonist therapy. By

employing a clever prodrug strategy, JHU-083 overcomes the principal limitation of its parent
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compound, DON, enabling targeted delivery and an improved safety profile. The robust

preclinical data strongly support its continued development for the treatment of various cancers

and potentially for immunological disorders characterized by aberrant glutamine metabolism.

Future research will likely focus on identifying predictive biomarkers to select patient

populations most likely to respond to JHU-083 therapy. Furthermore, combination strategies,

where JHU-083 is used alongside other anti-cancer agents or immunotherapies, hold great

promise for achieving synergistic effects and overcoming drug resistance. The successful

clinical translation of JHU-083 could provide a much-needed new therapeutic option for

patients with difficult-to-treat malignancies.

To cite this document: BenchChem. [A Prodrug Approach to Targeting Glutamine Metabolism
in Oncology and Immunology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608189#discovery-and-development-of-jhu-083]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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